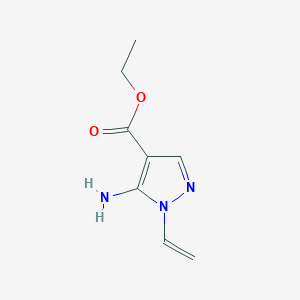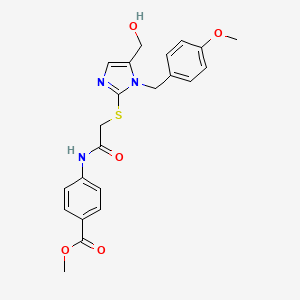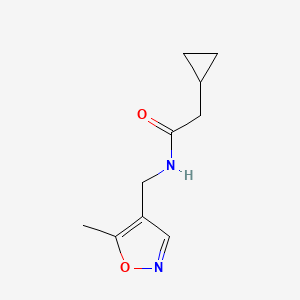![molecular formula C9H14N2O2S B2763595 2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 923242-51-7](/img/structure/B2763595.png)
2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino acids, which are similar to your compound, are the building blocks of proteins and play a key role in many biological processes . They contain both an amino group and a carboxylic acid group, similar to your compound .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars . Another method involves the use of microreactors, which have been used in peptide synthesis .Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. For instance, the thiazole ring, which is present in your compound, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with other molecules. For example, amino acids can undergo various reactions, including amphoteric reactions, where they can act as both acids and bases .Physical And Chemical Properties Analysis
Amino acids, which are structurally similar to your compound, are usually colorless, crystalline substances. Their solubility in water depends on their polarity and the pH of the solution .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Thiazole derivatives, including "2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid," are valuable for designing mimics of protein secondary structures such as helices, β-sheets, turns, and β-hairpins. A study by Mathieu et al. (2015) introduced a short and versatile chemical route to synthesize orthogonally protected 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), highlighting their potential in drug design and protein structure mimicry (Mathieu et al., 2015).
Biological Activities
Fengyun et al. (2015) synthesized a series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, finding that some exhibited significant fungicidal and antivirus activities. This indicates their potential use in developing new antifungal and antiviral agents (Fengyun et al., 2015).
Structural Studies
ATC oligomers have been shown to adopt a well-defined 9-helix structure in various solvents, including aqueous solution, as investigated through CD, NMR spectroscopy, and X-ray crystallography by Mathieu et al. (2013). This property is critical for the development of novel biomaterials and understanding protein folding mechanisms (Mathieu et al., 2013).
Ionic Liquids and Material Science
The study by Ohno and Fukumoto (2007) outlined the preparation of ionic liquids derived from amino acids, including thiazole-based compounds, demonstrating their varied properties and potential applications in material science and green chemistry (Ohno & Fukumoto, 2007).
Antibacterial Activity
Dulaimy et al. (2017) explored the synthesis and antibacterial study of new 2-Amino-5-Aryl-1,3-Thiazole-4-Carboxylic Acid derivatives, highlighting their effectiveness against certain bacteria, suggesting their utility in developing new antibiotics (Dulaimy et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-methylbutylamino)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-6(2)3-4-10-9-11-7(5-14-9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEMYPKFFVJIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC(=CS1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)methyl]benzonitrile](/img/structure/B2763516.png)
![4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2763517.png)


![2-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2763522.png)

![ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2763526.png)





